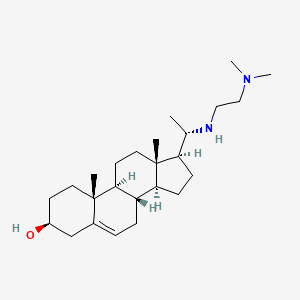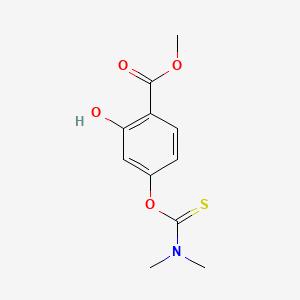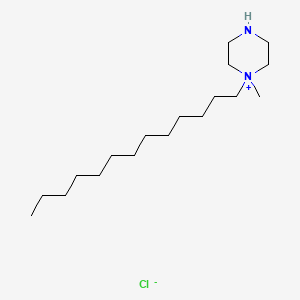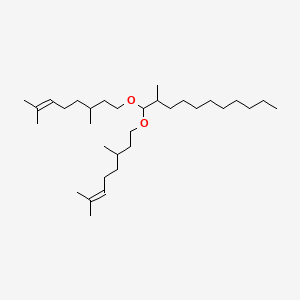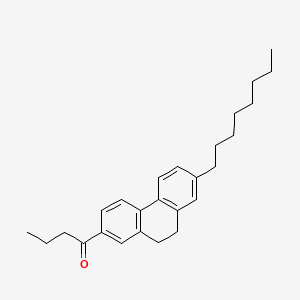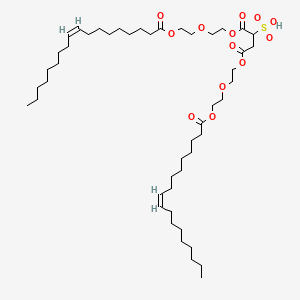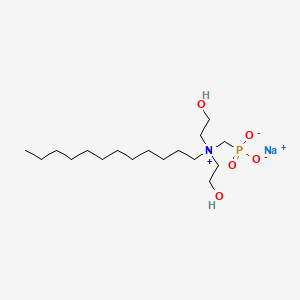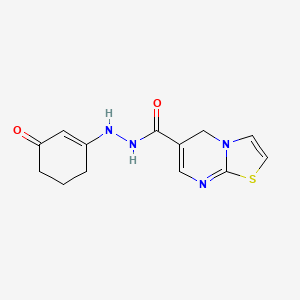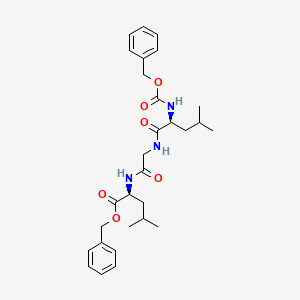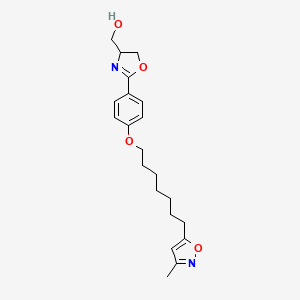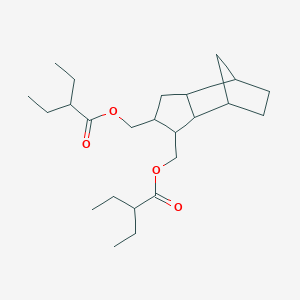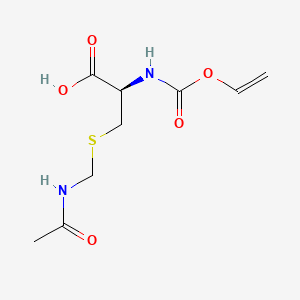
S-(Acetamidomethyl)-N-((vinyloxy)carbonyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 283-789-6 is known as S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine. This compound is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of an acetamidomethyl group and a vinyloxycarbonyl group attached to the L-cysteine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine typically involves the protection of the thiol group of L-cysteine with an acetamidomethyl group, followed by the introduction of a vinyloxycarbonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective protection and functionalization of the amino acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The acetamidomethyl group can be reduced under specific conditions.
Substitution: The vinyloxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the vinyloxycarbonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives of the original compound.
Scientific Research Applications
S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine involves its interaction with specific molecular targets. The acetamidomethyl group can protect the thiol group of L-cysteine, preventing unwanted reactions. The vinyloxycarbonyl group can participate in nucleophilic addition reactions, leading to the formation of new covalent bonds. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- S-[(Acetylamino)methyl]-N-[(ethenyloxy)carbonyl]-L-cysteine
- N-Acetyl-L-cysteine
- L-Cysteine ethyl ester
Uniqueness
S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine is unique due to the presence of both the acetamidomethyl and vinyloxycarbonyl groups, which confer specific chemical properties and reactivity. This dual functionalization allows for selective modifications and applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
84712-98-1 |
|---|---|
Molecular Formula |
C9H14N2O5S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C9H14N2O5S/c1-3-16-9(15)11-7(8(13)14)4-17-5-10-6(2)12/h3,7H,1,4-5H2,2H3,(H,10,12)(H,11,15)(H,13,14)/t7-/m0/s1 |
InChI Key |
WVPVRAHPOHEJQZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OC=C |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


